Cas no 2361712-52-7 (N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide)
2361712-52-7 structure
Product Name:N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide
Numéro CAS:2361712-52-7
Le MF:C11H19N3O
Mégawatts:209.288062334061
CID:5414169
PubChem ID:139022021
Update Time:2025-06-14
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide Propriétés chimiques et physiques
Nom et identifiant
-
- 2361712-52-7
- Z2800286303
- EN300-26623577
- N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide
- N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide
- Hexahydro-N,N-dimethyl-4-(2-propyn-1-yl)-1H-1,4-diazepine-1-carboxamide
-
- Piscine à noyau: 1S/C11H19N3O/c1-4-6-13-7-5-8-14(10-9-13)11(15)12(2)3/h1H,5-10H2,2-3H3
- La clé Inchi: VKSGNAZIOYJQTK-UHFFFAOYSA-N
- Sourire: N1(C(N(C)C)=O)CCCN(CC#C)CC1
Propriétés calculées
- Qualité précise: 209.152812238g/mol
- Masse isotopique unique: 209.152812238g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 1
- Complexité: 266
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0
- Surface topologique des pôles: 26.8Ų
Propriétés expérimentales
- Dense: 1.050±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Point d'ébullition: 319.5±37.0 °C(Predicted)
- Le PKA: 5.88±0.10(Predicted)
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26623577-0.1g |
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide |
2361712-52-7 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
| Enamine | EN300-26623577-0.25g |
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide |
2361712-52-7 | 95.0% | 0.25g |
$642.0 | 2025-03-20 | |
| Enamine | EN300-26623577-0.5g |
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide |
2361712-52-7 | 95.0% | 0.5g |
$671.0 | 2025-03-20 | |
| Enamine | EN300-26623577-1g |
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide |
2361712-52-7 | 90% | 1g |
$699.0 | 2023-09-12 | |
| Enamine | EN300-26623577-2.5g |
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide |
2361712-52-7 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 | |
| Enamine | EN300-26623577-5g |
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide |
2361712-52-7 | 90% | 5g |
$2028.0 | 2023-09-12 | |
| Enamine | EN300-26623577-10g |
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide |
2361712-52-7 | 90% | 10g |
$3007.0 | 2023-09-12 | |
| Enamine | EN300-26623577-0.05g |
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide |
2361712-52-7 | 95.0% | 0.05g |
$587.0 | 2025-03-20 | |
| Enamine | EN300-26623577-1.0g |
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide |
2361712-52-7 | 95.0% | 1.0g |
$699.0 | 2025-03-20 | |
| Enamine | EN300-26623577-5.0g |
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide |
2361712-52-7 | 95.0% | 5.0g |
$2028.0 | 2025-03-20 |
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide Littérature connexe
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
2361712-52-7 (N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Shandong Jing Kun Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
烟台朗裕新材料科技有限公司
Membre gold
Fournisseur de Chine
Réactif
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot